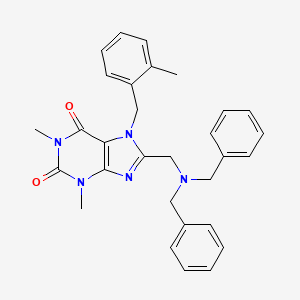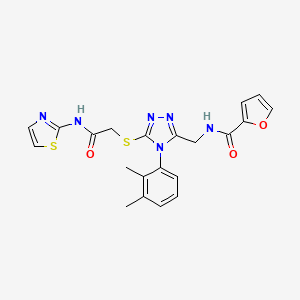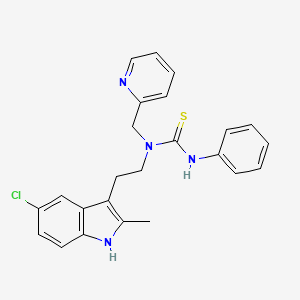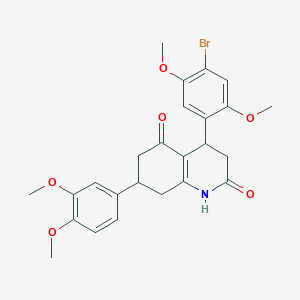![molecular formula C27H26ClN3O4 B11428891 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B11428891.png)
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the Chlorophenoxyethyl Group: This step involves the nucleophilic substitution reaction between the benzimidazole core and 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization reaction between the intermediate and 2,5-dimethoxyphenylacetic acid under basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.
Reduction: Reduction reactions can occur at the chlorophenoxyethyl group, potentially converting the chlorophenyl group to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrrolidinone rings.
Reduction: Reduced derivatives of the chlorophenoxyethyl group.
Substitution: Substituted derivatives at the chlorophenoxyethyl group.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Medicine
Drug Development:
Industry
Chemical Industry: The compound can be used in the chemical industry for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidinone ring may also contribute to the compound’s biological activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole
- 1-methyl-2-pyrrolidinone
Uniqueness
4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. The presence of both the benzimidazole core and the pyrrolidinone ring, along with the chlorophenoxyethyl group, gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H26ClN3O4 |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O4/c1-33-19-11-12-25(34-2)23(16-19)31-17-18(15-26(31)32)27-29-21-8-4-5-9-22(21)30(27)13-14-35-24-10-6-3-7-20(24)28/h3-12,16,18H,13-15,17H2,1-2H3 |
InChI Key |
VBZAWZPHPGDOPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(sec-butyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B11428812.png)
![1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]azepane](/img/structure/B11428815.png)
![5-[(furan-2-ylmethyl)sulfanyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11428822.png)
![5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B11428823.png)
![3-(4-bromophenyl)-8-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428829.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11428832.png)

![2-(5-chlorothiophen-2-yl)-N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11428843.png)
![7-(4-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11428845.png)

![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11428852.png)



